rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride
Overview
Description
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: is a chemical compound with the molecular formula C20H24ClNO4 and a molecular weight of 377.86 g/mol . It is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders . This compound is used in research settings, particularly in the fields of neurology and pharmacology .
Mechanism of Action
Target of Action
It is related to paroxetine , which is a selective serotonin reuptake inhibitor (SSRI) . SSRIs primarily target the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, SSRIs increase the extracellular level of the neurotransmitter serotonin, thereby enhancing serotonergic neurotransmission.
Mode of Action
The mode of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is likely similar to that of Paroxetine, given their chemical relation . Paroxetine binds to the serotonin transporter, blocking the reuptake of serotonin and leading to increased serotonin concentrations in the synaptic cleft . This results in prolonged serotonergic effects on the postsynaptic neuron and leads to various downstream effects depending on the specific neural circuitry of the serotonin pathways.
Biochemical Pathways
As an ssri, it is likely to affect the serotonergic pathways in the brain . Increased serotonin in the synaptic cleft can lead to downregulation and desensitization of serotonin receptors in the long term, which is thought to contribute to the therapeutic effects of SSRIs.
Result of Action
As an ssri, its primary effect is to increase the extracellular concentrations of serotonin, which can lead to various downstream effects depending on the specific neural circuitry of the serotonin pathways .
Biochemical Analysis
Biochemical Properties
It is known that Paroxetine, a related compound, is highly potent and selective in its inhibition of serotonin reuptake . This suggests that Rac-Trans-4-Defluoro-4-Methoxy Paroxetine Hydrochloride may interact with similar enzymes and proteins, particularly those involved in serotonin regulation.
Cellular Effects
Paroxetine, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Paroxetine, a related compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves several steps, starting from the appropriate piperidine derivative. The synthetic route typically includes:
Formation of the piperidine ring: This is achieved through a series of cyclization reactions.
Introduction of the methoxy group: This step involves the substitution of a hydrogen atom with a methoxy group (-OCH3) using methanol and a suitable catalyst.
Defluorination: The removal of a fluorine atom from the paroxetine structure is carried out using specific reagents under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is primarily used in scientific research, including:
Pharmacology: Researchers use this compound to explore the pharmacokinetics and pharmacodynamics of paroxetine derivatives.
Medicinal Chemistry: It serves as a reference standard in the development of new antidepressant drugs and in the study of structure-activity relationships.
Proteomics: This compound is utilized in proteomics research to study protein interactions and functions.
Comparison with Similar Compounds
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride can be compared with other paroxetine derivatives, such as:
Paroxetine Hydrochloride: The parent compound, widely used as an antidepressant.
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride: Similar in structure but with an ethoxy group instead of a methoxy group.
Paroxetine Hydrochloride Hemihydrate: Another form of paroxetine used in pharmaceutical formulations.
The uniqueness of this compound lies in its specific structural modifications, which may result in different pharmacological properties and applications in research .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRXGIJCIOCNHB-NKGQWRHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747434 | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127017-74-7 | |
Record name | 3-((Benzodioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride, (3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127017747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-(+/-)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-METHOXYPHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK9IKM6NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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